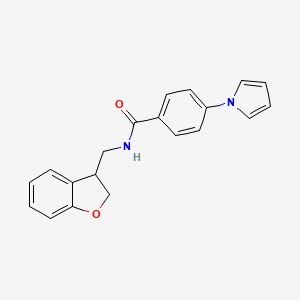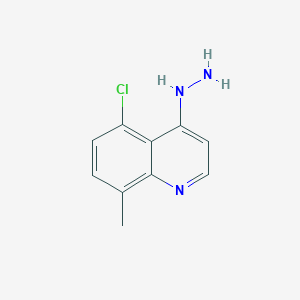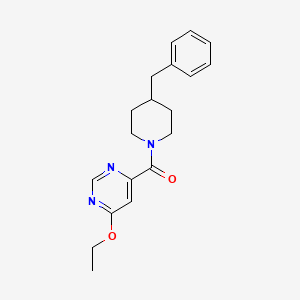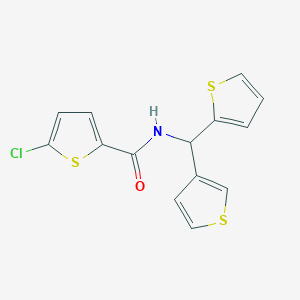
3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods such as density functional theory and outer valence Green function method . These methods can provide detailed information about the electronic structures, vibrational and ionization spectra of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, Phenylboronic acid is a white crystalline powder that has a melting point of approximately 174-175°C. It is soluble in both water and organic solvents such as ethanol, methanol, and dimethylsulfoxide (DMSO) .科学的研究の応用
Synthesis and Structural Analysis
Research on related triazolyl-indole compounds reveals advancements in the synthesis and structural analysis of molecules bearing triazolyl-indole frameworks. For instance, Boraei et al. (2021) synthesized two analogues of triazolyl-indole, focusing on their molecular structure confirmed by X-ray diffraction and spectroscopic techniques. These compounds exhibited significant polar characteristics and the study provided detailed atomic charge distribution and molecular electrostatic potential maps, alongside reactivity descriptors, which could offer insights into similar compounds like 3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (Boraei, Soliman, Haukka, & Barakat, 2021).
Antimicrobial Evaluation
The antimicrobial properties of triazole and indole derivatives have been extensively studied, suggesting potential applications for related compounds. Gomha and Riyadh (2011) reported the microwave-assisted synthesis of triazoloindole derivatives, including antimicrobial evaluations, which may indicate similar applications for the compound (Gomha & Riyadh, 2011). Baytas et al. (2012) synthesized a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and derivatives, evaluated for their antioxidant and antimicrobial properties, suggesting potential bioactive applications (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Catalytic Applications and Functionalization
Research on indole derivatives highlights their use in catalytic applications and functionalization strategies. Zhang et al. (2018) explored the photocatalytic performance of carbazole-based conjugated microporous polymers for C-3 formylation and thiocyanation of indoles, indicating the potential for similar catalytic applications of this compound in organic synthesis (Zhang, Tang, Yu, Huang, Fu, Kuang, Pan, & Yu, 2018).
Synthesis of Heterocyclic Compounds
The compound's structural motif suggests its utility in synthesizing novel heterocyclic compounds with potential biological activities. El-Sayed, Abbas, and Abdel Mageid (2016) synthesized 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one and derived new 3-(pyrimidin-4-yl)-1H-indole derivatives, highlighting the potential for developing pharmaceuticals and therapeutic agents (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that similar 1,2,4-triazole derivatives have been studied for their antimicrobial activities .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives interact with their targets and cause changes that result in their antimicrobial activities .
Biochemical Pathways
It is known that similar 1,2,4-triazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of similar 1,2,4-triazole derivatives can influence their bioavailability .
Result of Action
It is known that similar 1,2,4-triazole derivatives have shown good or moderate antimicrobial activities .
Action Environment
It is known that environmental factors can influence the action of similar 1,2,4-triazole derivatives .
特性
IUPAC Name |
3-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOEGIINUHFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)

![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)


![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)



![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)